MC-VA-PAB-Exatecan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-VA-PAB-Exatecan is a compound designed for use in Antibody-Drug Conjugates (ADC). It consists of an ADC linker (peptide MC-VA-PAB) and a DNA topoisomerase I inhibitor, Exatecan . This compound has shown promising antitumor activity and is used primarily in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
MC-VA-PAB-Exatecan is synthesized by conjugating the ADC linker (peptide MC-VA-PAB) with the DNA topoisomerase I inhibitor, Exatecan . The synthesis involves several steps, including the preparation of the linker and the inhibitor, followed by their conjugation under specific reaction conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
MC-VA-PAB-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions are used to replace specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with different functional groups, which can be used for further research and development .
Scientific Research Applications
MC-VA-PAB-Exatecan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ADCs and their mechanisms.
Biology: Investigated for its effects on cellular processes and DNA topoisomerase I inhibition.
Medicine: Explored for its potential as an antitumor agent in cancer therapy.
Industry: Utilized in the development of new ADCs and other therapeutic agents.
Mechanism of Action
MC-VA-PAB-Exatecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme involved in DNA replication and transcription . The inhibition of this enzyme leads to DNA damage and cell death, making it an effective antitumor agent . The molecular targets and pathways involved include the DNA topoisomerase I enzyme and related cellular processes .
Comparison with Similar Compounds
Similar Compounds
Camptothecin: Another topoisomerase I inhibitor with similar antitumor activity.
Daunorubicin: A topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad applications in cancer treatment.
Uniqueness
MC-VA-PAB-Exatecan is unique due to its specific design as an ADC linker conjugate, which enhances its stability and antitumor activity compared to other similar compounds . Its ability to target DNA topoisomerase I specifically makes it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C50H54FN7O11 |
---|---|
Molecular Weight |
948.0 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C50H54FN7O11/c1-6-50(67)33-20-37-44-31(22-58(37)47(64)32(33)24-68-48(50)65)42-35(16-15-30-26(4)34(51)21-36(54-44)41(30)42)55-49(66)69-23-28-11-13-29(14-12-28)53-45(62)27(5)52-46(63)43(25(2)3)56-38(59)10-8-7-9-19-57-39(60)17-18-40(57)61/h11-14,17-18,20-21,25,27,35,43,67H,6-10,15-16,19,22-24H2,1-5H3,(H,52,63)(H,53,62)(H,55,66)(H,56,59)/t27-,35-,43-,50-/m0/s1 |
InChI Key |
XGNNYZHNEVPQOR-HRNGGSBDSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.